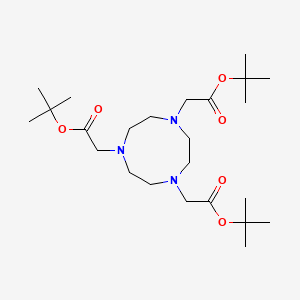
Tri-tert-butyl 2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate is a complex organic compound with the molecular formula C26H50N4O6. It is a derivative of 1,4,7-triazonane, a macrocyclic ligand, and is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate typically involves the reaction of 1,4,7-triazonane with tert-butyl bromoacetate in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like dimethylformamide at room temperature, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost efficiency and yield.
Chemical Reactions Analysis
Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Mechanism of Action
The mechanism of action of Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, influencing various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate is unique due to its specific structure and properties. Similar compounds include:
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate: This compound has a similar macrocyclic structure but with an additional nitrogen atom, which can influence its chemical behavior and applications.
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid Tris (1,1-dimethylethyl) Ester MonohydrobroMide: Another related compound with similar uses in coordination chemistry and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45N3O6/c1-22(2,3)31-19(28)16-25-10-12-26(17-20(29)32-23(4,5)6)14-15-27(13-11-25)18-21(30)33-24(7,8)9/h10-18H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAPPAHQSFQUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
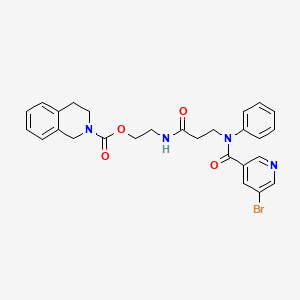
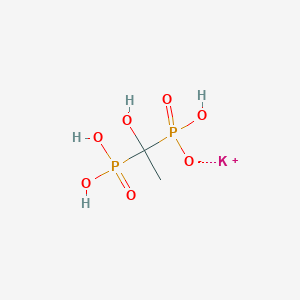
![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)

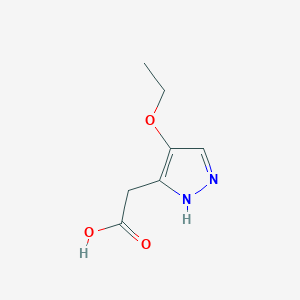
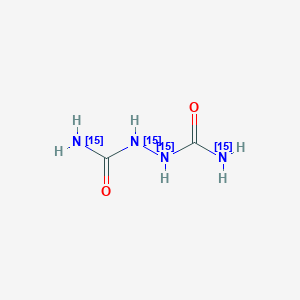
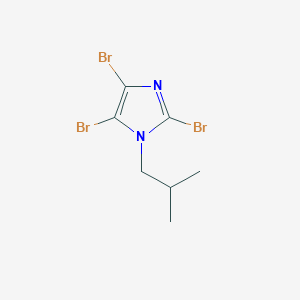
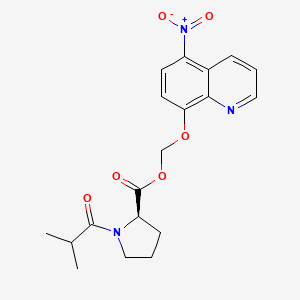
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
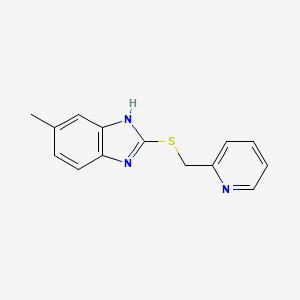
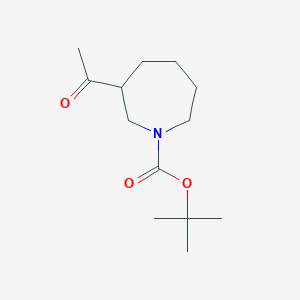
![2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12949763.png)
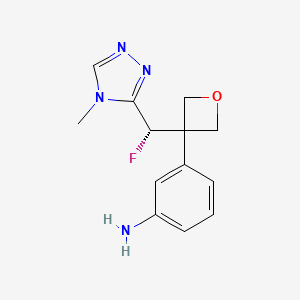
![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
